molecular formula C26H20FNO2 B11095209 2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11095209
M. Wt: 397.4 g/mol
InChI Key: JVDYPINCEXMGBX-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a fluorophenyl group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the reaction of 2-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction with a suitable diene or dienophile under controlled conditions to form the tetrahydroisoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated hydrocarbons.

Scientific Research Applications

2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H20FNO2

Molecular Weight

397.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C26H20FNO2/c27-21-13-7-8-14-22(21)28-25(29)23-19(17-9-3-1-4-10-17)15-16-20(24(23)26(28)30)18-11-5-2-6-12-18/h1-16,19-20,23-24H

InChI Key

JVDYPINCEXMGBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)C4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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